molecular formula C15H13ClFNO3S B2631380 N-(4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 898405-69-1

N-(4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No.: B2631380
CAS No.: 898405-69-1
M. Wt: 341.78
InChI Key: XCZREPUJPRQLIO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. It features a propanamide core structure linked to both 4-chloroaniline and 4-fluorobenzenesulfonyl moieties, a design that suggests potential for interaction with various biological targets. Compounds with similar benzenesulfonamide scaffolds are frequently investigated for their activity as enzyme inhibitors or receptor modulators. Research applications for this reagent may include serving as a key intermediate in organic synthesis, a building block for the development of molecular probes, or a candidate for high-throughput screening in drug discovery campaigns. Its specific research value and mechanism of action are areas for ongoing investigation, particularly in the context of developing selective therapeutic agents. This product is provided For Research Use Only and is not approved for use in humans or as a drug.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3S/c16-11-1-5-13(6-2-11)18-15(19)9-10-22(20,21)14-7-3-12(17)4-8-14/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZREPUJPRQLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-chloroaniline . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and thiol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name / ID Core Structure Substituents Biological Activity Source Evidence
Target Compound Propanamide N-(4-chlorophenyl), 3-(4-fluorobenzenesulfonyl) Hypothesized antimicrobial/CNS N/A
Les-3384 (rel-N-(4-chlorophenyl)-3-[(5aR,11bR)-2-oxo-...]propanamide) Propanamide + thiopyrano-thiazole N-(4-chlorophenyl), heterocyclic sulfonyl system Anticonvulsant (leader compound)
3-[(4-chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide Propanamide N-(sulfamoylphenyl), 3-(4-chlorophenyl)sulfanyl Undocumented (structural analog)
Taranabant (MK-0364) Propanamide N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-...], trifluoromethylpyridinyl Anti-obesity (CB1 antagonist)
Compound 14 () Propanamide N-(4-(4-chlorophenyl)thiazol-2-yl), benzyloxy Antimicrobial (inhibitory zones: 0,0,0)
Compound 7 () Propanamide N-(tert-butylsulfonyl), 3-(1-(4-bromophenyl)-3-(4-chlorophenyl)-pyrazolyl) Antimycobacterial (HadAB/BC target)

Key Observations :

  • Halogenated Aromatic Groups: The 4-chlorophenyl group is a common feature in analogs like Les-3384 and Taranabant, enhancing lipophilicity and target binding . The addition of fluorine in the target compound’s benzenesulfonyl group may improve metabolic stability compared to non-fluorinated analogs (e.g., sulfanyl derivatives in ).
  • Sulfonyl vs.
  • Heterocyclic Additions: Les-3384’s thiopyrano-thiazole system and Taranabant’s triazolyl group demonstrate how heterocycles can diversify bioactivity (e.g., anticonvulsant vs. anti-obesity effects) .

Table 2: Comparative Bioactivity and Toxicity

Compound Activity Toxicity (Hemolytic Potential) Screening Model Source Evidence
Target Compound Hypothesized: Antimicrobial/CNS Unknown N/A N/A
Les-3384 Anticonvulsant (ED50: 11 mg/kg in mice) Low Rodent seizure models
Taranabant Anti-obesity (EC50: <1 nM for CB1) Moderate (CNS side effects) Human clinical trials
N-substituted derivatives () Antimicrobial (variable) Low to moderate hemolysis In vitro hemolysis assay
Compound 16 () Antimicrobial (inhibitory zones: 11,6,6) Undocumented Microbial growth assays

Key Findings :

  • Antimicrobial Potential: Derivatives with chlorophenyl-thiazolyl groups () show inhibitory activity, suggesting the target compound’s 4-fluorobenzenesulfonyl group could enhance Gram-negative targeting due to increased polarity .
  • Toxicity : N-substituted propanamides () exhibit low hemolytic activity, indicating that the target compound’s sulfonyl group may reduce erythrocyte membrane disruption compared to cationic analogs .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Taranabant’s trifluoromethylpyridinyl group improves aqueous solubility compared to purely aromatic analogs, suggesting that the target compound’s fluorine atom may confer similar advantages .
  • Protein Binding : Halogenated aromatic systems (Cl, F) often increase plasma protein binding, which may limit free drug availability but enhance tissue retention .

Biological Activity

N-(4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The compound consists of a chlorinated phenyl group and a fluorinated benzenesulfonyl moiety attached to a propanamide backbone. This unique structure enhances its lipophilicity and reactivity, making it a candidate for various biological applications.

This compound primarily interacts with biological targets through:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anti-inflammatory Properties : Similar compounds have shown the ability to inhibit nitric oxide production in inflammatory models. This suggests that this compound could have therapeutic effects in conditions like rheumatoid arthritis.
  • Anticancer Potential : The compound's structural features suggest it may inhibit cancer cell proliferation. Studies on related compounds have demonstrated antiproliferative effects against various cancer cell lines, indicating that this compound could serve as a lead for developing new anticancer drugs.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, which could be explored further for therapeutic applications.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
SulfanilamideSimple sulfonamideAntibacterial
CelecoxibContains sulfonamideCOX-2 inhibitor
N-(4-chlorophenyl)-N'-phenylureaUrea derivative with phenyl groupsAnticancer
N,N-Dimethyl-4-aminobenzenesulfonamideDimethylated amine with sulfonamideAnti-inflammatory

Case Studies and Research Findings

  • Anti-inflammatory Effects : In vitro studies have shown that related sulfonamide derivatives can significantly reduce inflammatory markers in lipopolysaccharide-induced models. For instance, one study reported a reduction in nitric oxide levels by up to 50% when treated with similar compounds.
  • Anticancer Activity : A study evaluating the antiproliferative effects of structurally analogous compounds revealed IC50 values in the low micromolar range against human cancer cell lines, suggesting promising anticancer activity .
  • Mechanistic Insights : Molecular docking studies indicate that this compound may bind effectively to targets involved in inflammatory processes, providing insights into its potential therapeutic mechanisms.

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